N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide
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Overview
Description
The compound “N-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-6-morpholinopyrimidine-4-carboxamide” is a complex organic molecule. It contains an oxadiazole ring, which is a five-membered heterocyclic ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom . The oxadiazole ring is attached to a pyrimidine ring via a methyl group. The pyrimidine ring is further connected to a morpholine ring and a carboxamide group .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of new 2-amino-1,3,4-oxadiazole derivatives has been described, which involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide . Another study reported the design and synthesis of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed. For example, the molecular formula of 5-Methyl-1,3,4-oxadiazol-2(3H)-one is C3H4N2O2, with an average mass of 100.076 Da and a monoisotopic mass of 100.027275 Da . Another related compound, (5-methyl-1,3,4-oxadiazol-2-yl)methanamine, has a molecular formula of C4H7N3O, an average mass of 113.118 Da, and a monoisotopic mass of 113.058914 Da .
Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, the coupling of oxadiazole with N-protected amino acids such as N-Boc glycine and N-Boc phenylalanine has been reported .
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, (5-Methyl-[1,3,4]oxadiazol-2-yl)-acetic acid is an off-white solid with a purity of 0.97. It is recommended to be stored in the freezer .
Scientific Research Applications
Metabolism and Disposition Studies
- 19F-Nuclear Magnetic Resonance in Drug Discovery : A study by Monteagudo et al. (2007) utilized 19F-nuclear magnetic resonance (NMR) spectroscopy in a drug discovery program focusing on HIV integrase inhibitors, which included compounds structurally similar to the subject chemical (Monteagudo et al., 2007).
Synthesis and Derivative Studies
- Synthesis of Novel Derivatives with Pharmacological Potential : Research by Abu‐Hashem et al. (2020) involved synthesizing new chemical structures, including derivatives with a morpholine group, to investigate their potential as COX inhibitors and for analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
- Development of Antidiabetic Compounds : Lalpara et al. (2021) synthesized a series of compounds, including those with structural similarities to the subject chemical, to evaluate their in vitro antidiabetic activity (Lalpara et al., 2021).
Antimicrobial Activity Research
- In Vitro Antimicrobial Screening : A study by Devarasetty et al. (2019) explored novel benzamide derivatives for their in vitro antimicrobial activity against various bacteria and fungi, showing potential pharmacological applications (Devarasetty et al., 2019).
Miscellaneous Studies
- Studies on 5-HT(1B/1D) Antagonists : Liao et al. (2000) synthesized new analogues of a compound structurally related to the subject chemical, focusing on their potential as 5-HT(1B/1D) antagonists, showing implications in neuroscience research (Liao et al., 2000).
- Pyrimidine Derivative Synthesis and Evaluation : Naik and Chikhalia (2007) discussed the synthesis of novel pyrimidine derivatives, including those structurally related to the subject compound, and evaluated their pharmacological properties (Naik & Chikhalia, 2007).
Mechanism of Action
The mechanism of action of similar compounds has been explored in the context of their biological activity. For instance, a compound containing an oxadiazole ring has been reported to have potential therapeutic effects in the treatment of neurodegenerative diseases and disorders, such as Alzheimer’s disease .
Safety and Hazards
Properties
IUPAC Name |
N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3/c1-9-17-18-12(22-9)7-14-13(20)10-6-11(16-8-15-10)19-2-4-21-5-3-19/h6,8H,2-5,7H2,1H3,(H,14,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRUADVGDGFFYNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C2=CC(=NC=N2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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